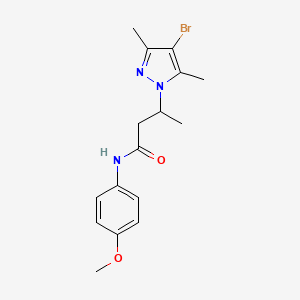

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide

Description

This compound is a pyrazole-derived amide featuring a 4-bromo-3,5-dimethylpyrazole core linked to a butanamide chain substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₆H₁₉BrN₃O₂, with a molecular weight of 365.25 g/mol.

Properties

IUPAC Name |

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-10(20-12(3)16(17)11(2)19-20)9-15(21)18-13-5-7-14(22-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCCYVMHKJCWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)CC(=O)NC2=CC=C(C=C2)OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling with Butanamide: The brominated pyrazole is coupled with 4-methoxyphenylbutanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted pyrazole derivatives.

Oxidation: Oxidized forms of the original compound.

Reduction: Reduced forms of the original compound.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific compound 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide has been investigated for its potential as an anticancer agent, particularly against various cancer cell lines such as HeLa and L929 cells .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well documented. The compound may inhibit key inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs. Its structural features allow for interactions with enzymes involved in inflammatory pathways, potentially reducing the severity of inflammatory diseases .

1.3 Neuroprotective Effects

Recent studies suggest that pyrazole derivatives can provide neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology .

Material Science

2.1 Fluorescent Probes

The unique optical properties of pyrazole-based compounds make them suitable for use as fluorescent probes in biological imaging. Research has demonstrated that the incorporation of pyrazole into fluorophores can enhance their photophysical properties, making them effective for tracking cellular processes in real-time .

2.2 Polymer Chemistry

In material science, pyrazole derivatives are being explored for their role in synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and functionality, leading to applications in coatings and composite materials .

Agricultural Chemistry

3.1 Pesticidal Activity

Compounds with pyrazole structures have been identified as potential agrochemicals due to their ability to act as pesticides or herbicides. The specific compound may exhibit herbicidal activity against certain weed species, providing an environmentally friendly alternative to traditional herbicides .

3.2 Plant Growth Regulators

There is ongoing research into the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, potentially leading to increased crop yields and improved resistance to environmental stresses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole Cores

The following compounds share structural motifs with the target molecule, differing in substituents, linker groups, or aryl moieties:

Key Observations :

- Substituent Effects: Bromine at the pyrazole C4 position (target compound and ) enhances electrophilicity and may influence binding to biological targets via halogen bonding. Sulfonamide-linked pyrazoles (e.g., compound 16 in ) exhibit higher molecular weights and distinct solubility profiles due to the sulfonamide group’s polarity.

- Spectral Data :

- IR Spectroscopy : Pyrazole C=O stretches in analogs (e.g., 1653–1670 cm⁻¹ in ) align with the target compound’s expected amide carbonyl absorption (~1650–1680 cm⁻¹).

- ¹H-NMR : Methoxy groups (δ ~3.8–4.0 ppm) and pyrazole protons (δ ~6.0–7.5 ppm) are consistent across analogs, but aryl proton shifts vary with substituent electronegativity .

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Pyrazole Derivatives

Biological Activity

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H16BrN3O2, with a molecular weight of 328.19 g/mol. The structure features a pyrazole ring substituted with bromine and dimethyl groups, alongside a butanamide chain linked to a methoxyphenyl group.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . Research indicates that compounds containing pyrazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may possess anti-inflammatory properties that could be beneficial in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the presence of the pyrazole ring plays a crucial role in modulating biological pathways. The compound may interact with specific receptors or enzymes involved in inflammation and microbial resistance. Further research is required to clarify these mechanisms through detailed biochemical assays.

Study on Antimicrobial Efficacy

A study conducted on related pyrazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that certain structural modifications enhanced their antimicrobial potency, suggesting that similar modifications to this compound could yield even more effective compounds .

Investigation of Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, compounds with similar structural features were tested for their ability to reduce inflammation in animal models. Results showed a significant decrease in inflammatory markers when treated with these compounds, indicating potential therapeutic applications for inflammatory conditions such as arthritis and colitis .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C13H16BrN3O2 |

| Molecular Weight | 328.19 g/mol |

| Antimicrobial Activity | Effective against various bacterial and fungal strains |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |

| Potential Applications | Antimicrobial agents, anti-inflammatory drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.